Tetrachlorothiophene

Catalog No.
S702769
CAS No.
6012-97-1
M.F
C4Cl4S
M. Wt
221.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrachlorothiophene

CAS Number

6012-97-1

Product Name

Tetrachlorothiophene

IUPAC Name

2,3,4,5-tetrachlorothiophene

Molecular Formula

C4Cl4S

Molecular Weight

221.9 g/mol

InChI

InChI=1S/C4Cl4S/c5-1-2(6)4(8)9-3(1)7

InChI Key

WZXXZHONLFRKGG-UHFFFAOYSA-N

SMILES

C1(=C(SC(=C1Cl)Cl)Cl)Cl

Canonical SMILES

C1(=C(SC(=C1Cl)Cl)Cl)Cl

Organic Synthesis:

Tetrachlorothiophene's structure offers a versatile platform for organic synthesis. The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions, allowing researchers to introduce various functional groups and tailor the molecule's properties for specific applications. This characteristic has been explored in the development of novel pharmaceuticals and functional materials [].

Precursor for Functional Materials:

The unique electronic properties of tetrachlorothiophene make it a promising candidate for the development of functional materials. Studies have shown that it can be used as a building block in the synthesis of conductive polymers and organic semiconductors []. These materials have potential applications in organic electronics, solar cells, and light-emitting diodes.

Material Science Research:

Tetrachlorothiophene's aromatic structure and chlorine substituents contribute to its interesting physical properties. Research suggests that it exhibits good thermal stability and flame retardancy []. This makes it a potential candidate for studying fire-resistant materials and exploring their applications in various fields.

Origin and Significance:

Tetrachlorothiophene is not naturally abundant. It can be synthesized in a laboratory setting from various precursors []. Its significance lies in its potential use as a building block for the synthesis of novel functional materials with desirable properties like conductivity and thermal stability [].


Molecular Structure Analysis

Key Features:

The key feature of tetrachlorothiophene's structure is the five-membered aromatic ring. The sulfur atom replaces a carbon atom in a typical aromatic ring like benzene. The four chlorine atoms are attached to each of the remaining carbon atoms in the ring []. This structure results in a delocalized pi-electron system, contributing to its aromatic character and unique chemical properties [].

Notable Aspects:

The presence of chlorine atoms makes the molecule quite electron-deficient. This can influence its reactivity and potential applications in organic synthesis []. Additionally, the arrangement of chlorine atoms around the ring can affect the molecule's symmetry and influence its packing behavior in crystals [].


Chemical Reactions Analysis

Synthesis:

One reported method for synthesizing tetrachlorothiophene involves the reaction of tetrachlorocyclopropene with sulfur dichloride at high temperatures [].

XLogP3

4.8

Boiling Point

233.4 °C

Melting Point

30.5 °C

UNII

X82R7655J4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

6012-97-1

Wikipedia

Perchlorothiophene

Dates

Modify: 2023-08-15

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